molecular formula C15H15NO2 B243245 1-Carbazol-9-ylpropane-1,3-diol

1-Carbazol-9-ylpropane-1,3-diol

Cat. No.: B243245
M. Wt: 241.28 g/mol
InChI Key: VWZHCSZBZYMQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carbazol-9-ylpropane-1,3-diol is a synthetic carbazole derivative designed for research and development applications. Carbazoles are a significant class of tricyclic heterocyclic compounds noted for their rigid, planar structure and versatile pharmacological profiles . Researchers value this scaffold for its potential in medicinal chemistry and materials science. In pharmaceutical research, carbazole derivatives show promising multidirectional biological activity. A key area of investigation is their antiproliferative effect, which is important in anticancer therapy . Some olivacine derivatives (a natural carbazole alkaloid) have demonstrated greater activity than doxorubicin in preclinical studies, with mechanisms of action that include DNA intercalation and topoisomerase II inhibition . Furthermore, the diol functional group in 1-Carbazol-9-ylpropane-1,3-diol enhances aqueous solubility and provides reactive sites for further chemical modification, making it a valuable synthon for creating more complex molecular architectures . This includes its use in the development of novel heterocyclic systems and functional materials . Beyond oncology, carbazole cores have been explored for other biological activities, including serving as inhibitors of epigenetic targets like DNA methyltransferase 1 (DNMT1) and exhibiting antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . This compound is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-carbazol-9-ylpropane-1,3-diol

InChI

InChI=1S/C15H15NO2/c17-10-9-15(18)16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,15,17-18H,9-10H2

InChI Key

VWZHCSZBZYMQQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(CCO)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(CCO)O

Origin of Product

United States

Preparation Methods

Direct Alkylation Using 1,3-Dibromopropane-1,3-diol

In this method, carbazole undergoes nucleophilic substitution with 1,3-dibromopropane-1,3-diol under basic conditions. The reaction is catalyzed by benzyltriethylammonium chloride (BTEAC) in a benzene/water system:

Carbazole+1,3-dibromopropane-1,3-diolBTEAC, KOHBenzene/H2O1-Carbazol-9-ylpropane-1,3-diol+HBr\text{Carbazole} + 1,3\text{-dibromopropane-1,3-diol} \xrightarrow[\text{BTEAC, KOH}]{\text{Benzene/H}_2\text{O}} 1\text{-Carbazol-9-ylpropane-1,3-diol} + \text{HBr}

Key Conditions :

  • Solvent : Benzene/water (8:2 v/v)

  • Catalyst : BTEAC (10 mol%)

  • Base : KOH (2 equiv)

  • Temperature : Reflux (80°C)

  • Yield : ~60–70% after purification by silica gel chromatography.

Challenges :

  • Competitive elimination reactions may reduce diol yield.

  • Protection of hydroxyl groups as acetals (e.g., acetonide) prior to alkylation improves regioselectivity but requires an additional deprotection step.

Asymmetric Aldol Reaction Followed by Reduction

A two-step asymmetric synthesis, inspired by the work of Yılmaz et al., enables enantioselective preparation of 1,3-diols. While their study focuses on chiral 1,3-keto alcohols, the methodology can be extrapolated to carbazole-containing substrates.

Organocatalyzed Aldol Reaction

A proline-derived organocatalyst (3g ) and Cu(OTf)₂ facilitate the aldol reaction between carbazole-9-propanealdehyde and ketones:

Carbazole-9-propanealdehyde+KetoneCu(OTf)2Catalyst 3g, DMSO/H2OChiral 1,3-keto alcohol intermediate\text{Carbazole-9-propanealdehyde} + \text{Ketone} \xrightarrow[\text{Cu(OTf)}2]{\text{Catalyst 3g, DMSO/H}2\text{O}} \text{Chiral 1,3-keto alcohol intermediate}

Optimized Parameters :

  • Catalyst Loading : 10 mol% 3g

  • Additive : 10 mol% Cu(OTf)₂

  • Solvent : DMSO/H₂O (8:2 v/v)

  • Reaction Time : 24–72 hours

  • Enantiomeric Excess (ee) : >99%.

Asymmetric Reduction

The keto alcohol intermediate is reduced using an oxazaborolidine reagent (e.g., R-CBS) to yield the diol:

Chiral 1,3-keto alcoholBH3Me2SR-CBS1-Carbazol-9-ylpropane-1,3-diol\text{Chiral 1,3-keto alcohol} \xrightarrow[\text{BH}3\cdot\text{Me}2\text{S}]{\text{R-CBS}} 1\text{-Carbazol-9-ylpropane-1,3-diol}

Procedure :

  • Reagent : R-CBS (0.1 mmol) and BH₃·Me₂S (1.5 mmol) in toluene

  • Temperature : −10°C

  • Yield : 85–90% with >99% ee.

Radical-Mediated C–H Functionalization

The Hofmann-Löffler-Freytag (HLF) reaction, as reported by Chen et al., offers a radical-based pathway for diol synthesis. Applied to carbazole derivatives, this method enables site-selective hydroxylation.

Trifluoroethyl Carbamate Formation

A carbazole-containing alcohol is converted to its trifluoroethyl carbamate derivative:

Carbazole-9-propanol+CF3CH2NCOTrifluoroethyl carbamate\text{Carbazole-9-propanol} + \text{CF}3\text{CH}2\text{NCO} \rightarrow \text{Trifluoroethyl carbamate}

Conditions :

  • Reagent : Trifluoroethyl isocyanate (2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Yield : ~95%.

HLF Cyclization and Hydrolysis

Photochemical or thermal initiation generates nitrogen-centered radicals, facilitating 1,5-hydrogen atom transfer and subsequent cyclization:

Trifluoroethyl carbamatehv or ΔRadical initiatorδ-LactamHydrolysis1,3-Diol\text{Trifluoroethyl carbamate} \xrightarrow[\text{hv or Δ}]{\text{Radical initiator}} \delta\text{-Lactam} \xrightarrow{\text{Hydrolysis}} 1,3\text{-Diol}

Parameters :

  • Initiation : UV light (365 nm) or AIBN (azobisisobutyronitrile)

  • Hydrolysis : 6 M HCl, 60°C, 12 hours

  • Overall Yield : 50–60%.

Hydroxylation of Carbazole-Propane Derivatives

Direct hydroxylation of a preformed carbazole-propane scaffold using oxidizing agents represents a straightforward route.

Osmium Tetroxide-Mediated Dihydroxylation

For unsaturated intermediates (e.g., carbazole-allyl derivatives), syn-dihydroxylation introduces vicinal diols:

Carbazole-allyl compoundOsO4NMO1-Carbazol-9-ylpropane-1,3-diol\text{Carbazole-allyl compound} \xrightarrow[\text{OsO}_4]{\text{NMO}} 1\text{-Carbazol-9-ylpropane-1,3-diol}

Conditions :

  • Oxidant : OsO₄ (2 mol%)

  • Co-oxidant : N-Methylmorpholine N-oxide (NMO)

  • Solvent : Acetone/water (4:1 v/v)

  • Yield : 70–75%.

Comparative Analysis of Methods

Method Yield ee (%) Complexity Scalability
Alkylation60–70%ModerateHigh
Asymmetric Aldol85–90%>99HighModerate
Radical C–H50–60%HighLow
Dihydroxylation70–75%LowHigh

Key Insights :

  • Alkylation is optimal for large-scale synthesis but lacks stereocontrol.

  • Asymmetric Aldol achieves enantiopurity but requires specialized catalysts.

  • Radical Methods offer unique regioselectivity but face scalability challenges.

Chemical Reactions Analysis

Types of Reactions: 1-Carbazol-9-ylpropane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Carbazol-9-ylpropane-1,3-diol has been explored for its potential in several scientific domains:

Mechanism of Action

The mechanism by which 1-Carbazol-9-ylpropane-1,3-diol exerts its effects is primarily related to its ability to interact with various molecular targets. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s behavior in different environments. In biological systems, it may interact with cellular components, affecting processes like signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Carbazol-9-ylpropane-1,3-diol and related carbazole derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
1-Carbazol-9-ylpropane-1,3-diol C₁₅H₁₅NO₂ 1,3-diol, carbazole at C1 Potential applications in drug design (e.g., antioxidative, anti-inflammatory activity)
3-Carbazol-9-ylpropane-1,2-diol C₁₅H₁₅NO₂ 1,2-diol, carbazole at C3 Studied for polymerization and heterocyclic synthesis; lower thermal stability than 1,3-diols
1-(Benzotriazol-1-yl)-3-carbazol-9-ylpropan-2-ol C₂₁H₁₈N₄O Benzotriazole at C1, hydroxyl at C2 Used as intermediates in organic synthesis; benzotriazole enhances UV stability
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol C₂₂H₂₀Cl₂N₂O Benzylamino at C1, Cl substituents on carbazole Enhanced antitumor activity due to chloro groups; amino group improves solubility in polar solvents
1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol C₂₅H₂₆ClN₃O Piperazine ring at C3, Cl substituent Likely CNS-targeting agent; piperazine moiety facilitates receptor binding

Key Comparative Findings

Substituent Effects on Bioactivity

  • Chlorinated Derivatives: Compounds like 1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol exhibit enhanced antitumor and antimicrobial activities compared to non-halogenated diols, attributed to the electron-withdrawing effects of chlorine atoms .
  • Amino vs. Hydroxyl Groups: Amino-substituted derivatives (e.g., 1-(benzylamino)-3-carbazol-9-ylpropan-2-ol) demonstrate improved solubility and membrane permeability, making them more viable for drug delivery than diols .

Stereochemical and Positional Influences

  • 1,2-Diol vs. 1,3-Diol Configuration : The 1,2-diol isomer (3-carbazol-9-ylpropane-1,2-diol) shows lower thermal stability due to intramolecular hydrogen bonding, whereas the 1,3-diol configuration allows for intermolecular interactions, enhancing crystallinity .
  • Ether vs. Diol Functionality : Ether derivatives like 1-(benzyloxy)-3-(9H-carbazol-9-yl)propan-2-ol exhibit reduced polarity, favoring applications in hydrophobic matrices for optoelectronic devices .

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